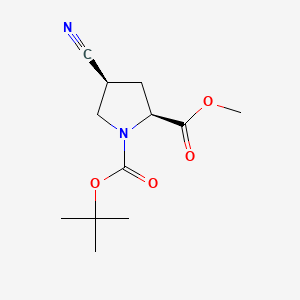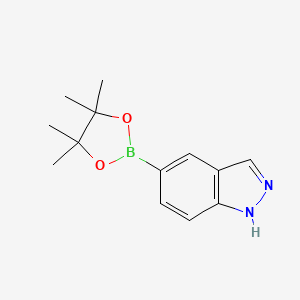![molecular formula C9H8F4O B1318788 2-[2-Fluoro-5-(trifluoromethyl)phenyl]ethanol CAS No. 886761-79-1](/img/structure/B1318788.png)
2-[2-Fluoro-5-(trifluoromethyl)phenyl]ethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Biocatalytic Preparation and Pharmaceutical Intermediates
2-[2-Fluoro-5-(trifluoromethyl)phenyl]ethanol is significant in the pharmaceutical industry, particularly as an intermediate in the synthesis of drugs. A study by (Chen et al., 2019) highlights its importance in developing a chemokine CCR5 antagonist. The asymmetric reduction of 4-(trifluoromethyl)acetophenone to this compound was achieved with high enantioselectivity using recombinant Escherichia coli cells. This biocatalytic process, enhanced by using an isopropanol-aqueous system, yielded over 99% product with excellent enantiomeric excess, demonstrating its potential for scalable pharmaceutical applications.
Interaction with Other Chemicals
Research on the interaction of various alcohols with 2-fluoro- and 4-fluorophenylacetylenes, as investigated by (Maity et al., 2011), reveals the complex hydrogen bonding behavior and the influence of fluorine substitution on phenyl rings. Such interactions are crucial in understanding the behavior of this compound in various chemical environments, potentially influencing its applications in synthesis and drug development.
Synthesis and Photophysical Properties
The study of photophysical and photochemical properties of zinc phthalocyanines with fluoro-functionalized substituents, including 2-[3-(trifluoromethyl)phenoxy]ethanol, was conducted by (Aktaş et al., 2014). This research is pivotal in developing materials with specific optical properties, potentially useful in fields like photodynamic therapy and photochemical applications.
Enzymatic Synthesis for Chiral Intermediates
In the context of enzymatic synthesis, (Ouyang et al., 2013) and (Yu et al., 2018) demonstrate the efficient synthesis of chiral intermediates related to 2-[2-Fluoro-5-(trifluoromethyl)phenyl]ethanol. These studies highlight the potential of microbial and enzymatic methods in producing chiral compounds, which are often challenging to synthesize chemically.
Controlled Release of Bioactives
The development of chitosan films containing β-cyclodextrin inclusion complex for controlled release of bioactives, including 2-phenyl ethanol, is explored by (Zarandona et al., 2020). This research is essential for applications in food preservation, pharmaceuticals, and fragrance industries where controlled release of active compounds is necessary.
Safety and Hazards
Wirkmechanismus
Target of Action
It’s worth noting that compounds with similar structures have been found to interact with various receptors and enzymes, influencing their activity .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and the presence of other molecules can affect how 2-[2-Fluoro-5-(trifluoromethyl)phenyl]ethanol interacts with its targets . .
Eigenschaften
IUPAC Name |
2-[2-fluoro-5-(trifluoromethyl)phenyl]ethanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F4O/c10-8-2-1-7(9(11,12)13)5-6(8)3-4-14/h1-2,5,14H,3-4H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYIXBCMBMSZIOV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)CCO)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F4O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20590711 |
Source


|
| Record name | 2-[2-Fluoro-5-(trifluoromethyl)phenyl]ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20590711 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
886761-79-1 |
Source


|
| Record name | 2-Fluoro-5-(trifluoromethyl)benzeneethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=886761-79-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-[2-Fluoro-5-(trifluoromethyl)phenyl]ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20590711 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














